2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Description
2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, or FAP-2, is a fluorinated organic compound that has been studied for its potential applications in scientific research. FAP-2 is a derivative of hexafluoropropanol, a compound that has been used as a solvent in organic synthesis. It is a colorless, odorless, and volatile liquid that is soluble in water, alcohols, and most organic solvents. FAP-2 has been studied for its potential use as an analytical reagent and as a component of various synthetic methods.
Scientific Research Applications
- Clinical trials have tested AF 203’s efficacy against renal cancer cells. It induces cell cycle arrest and apoptosis, with potent inhibition of cell migration .
- AF 203 activates AhR signaling, making it a potential therapeutic target for solid tumors. Clinical evaluation is ongoing for its use in treating various cancers, including breast cancer .
- Researchers are exploring nano-delivery vehicles for AF 203 and related compounds. Encapsulation in apoferritin or other carriers enhances their antitumor effects against renal cancer cells at lower concentrations .
- AF 203 belongs to the class of benzothiazole derivatives. Its chemical structure includes a fluorophenyl group, which contributes to its unique properties .
Renal Cancer Treatment
Solid Tumors and AhR Activation
Nano-Delivery Vehicles for Renal Cancer
Chemical Synthesis and Derivatives
properties
IUPAC Name |
2-(4-amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7NO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZMDESUDCYGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
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